molecular formula C21H16N2O4 B11269609 3-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

3-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B11269609
M. Wt: 360.4 g/mol
InChI Key: VSDREGMSYRMKFP-UHFFFAOYSA-N
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Description

3-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a dibenzo oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzo oxazepine core: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazepine ring.

    Methoxylation: Introduction of the methoxy group at the 3-position of the benzamide ring.

    Amidation: Coupling of the oxazepine derivative with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted benzamides and oxazepines.

Scientific Research Applications

3-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating central nervous system disorders.

    Pharmacology: The compound is investigated for its interactions with various receptors and enzymes.

    Biological Research: It is used in studies related to cell signaling pathways and molecular biology.

    Industrial Applications: The compound’s derivatives are explored for use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoxepac: A related compound with similar structural features.

    Quetiapine: Another dibenzo oxazepine derivative used in the treatment of psychiatric disorders.

    Olopatadine: A benzamide derivative with antihistamine properties.

Uniqueness

3-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its specific methoxy substitution and the presence of the oxazepine core. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

3-methoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide

InChI

InChI=1S/C21H16N2O4/c1-26-15-6-4-5-13(11-15)20(24)22-14-9-10-18-16(12-14)21(25)23-17-7-2-3-8-19(17)27-18/h2-12H,1H3,(H,22,24)(H,23,25)

InChI Key

VSDREGMSYRMKFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O

Origin of Product

United States

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